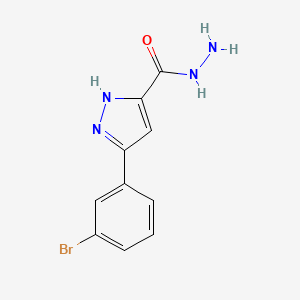
5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 7th position on the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 7-methyl-2,3-dihydro-1H-indene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Amination: The brominated intermediate is then subjected to amination using an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 1st position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the amine group to an alkyl group.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 5-bromo-7-methyl-2,3-dihydro-1H-indane.
Substitution: Formation of 5-azido-7-methyl-2,3-dihydro-1H-inden-1-amine.
Scientific Research Applications
5-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects.
Comparison with Similar Compounds
5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Lacks the methyl group at the 7th position.
7-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: Lacks the bromine atom at the 5th position.
5-Chloro-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: Contains a chlorine atom instead of a bromine atom at the 5th position.
Uniqueness: The presence of both the bromine atom at the 5th position and the methyl group at the 7th position makes 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride unique. These substituents can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.
Properties
CAS No. |
2301851-25-0 |
|---|---|
Molecular Formula |
C10H13BrClN |
Molecular Weight |
262.57 g/mol |
IUPAC Name |
5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c1-6-4-8(11)5-7-2-3-9(12)10(6)7;/h4-5,9H,2-3,12H2,1H3;1H |
InChI Key |
LJDWNYOFGPPTPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(CC2)N)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



